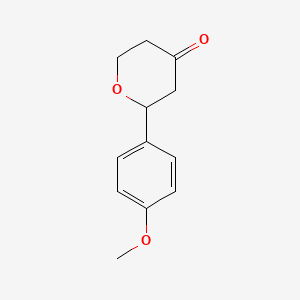

2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)oxan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-4-2-9(3-5-11)12-8-10(13)6-7-15-12/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYYFMMZDWEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734710 | |

| Record name | 2-(4-Methoxyphenyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026692-54-5 | |

| Record name | 2-(4-Methoxyphenyl)oxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-one. This molecule belongs to the class of substituted tetrahydropyranones, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its utility in the development of novel therapeutics.[1] While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information on the parent tetrahydro-4H-pyran-4-one scaffold with established principles of organic chemistry to project the characteristics of the title compound. We will delve into its physicochemical properties, propose a plausible synthetic route, explore its expected chemical reactivity, and discuss its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

Introduction: The Tetrahydropyranone Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The incorporation of a ketone functionality at the 4-position, as seen in the tetrahydro-4H-pyran-4-one core, provides a versatile handle for further chemical modification, making it a valuable building block in organic synthesis.[3]

The introduction of a 2-(4-methoxyphenyl) substituent is anticipated to significantly influence the molecule's biological activity. The methoxy-substituted phenyl ring is a common feature in many pharmacologically active compounds, known to participate in various biological interactions. This guide aims to provide a detailed understanding of the confluence of these structural features in this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Tetrahydro-4H-pyran-4-one and Projected Properties of its 2-(4-Methoxyphenyl) Derivative.

| Property | Tetrahydro-4H-pyran-4-one | This compound (Projected) | Reference |

| Molecular Formula | C₅H₈O₂ | C₁₂H₁₄O₃ | |

| Molecular Weight | 100.12 g/mol | 206.24 g/mol | |

| Appearance | Colorless liquid | Likely a white to off-white solid | |

| Boiling Point | 166-166.5 °C | Significantly higher due to increased molecular weight and aromatic ring | |

| Density | 1.084 g/mL at 25 °C | Higher than the parent compound | |

| Refractive Index | n20/D 1.452 | Higher than the parent compound | |

| Solubility | Soluble in many organic solvents, insoluble in water | Soluble in common organic solvents; likely poor water solubility | [3] |

The introduction of the bulky and rigid 4-methoxyphenyl group at the 2-position is expected to increase the melting and boiling points due to enhanced intermolecular forces, including van der Waals interactions and potential dipole-dipole interactions. The aromatic ring will also increase the lipophilicity of the molecule, leading to reduced solubility in water compared to the parent tetrahydropyranone.

Synthesis of this compound

While a specific, documented synthesis for this compound is not available, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted tetrahydropyrans.[2] A common and effective strategy involves a hetero-Diels-Alder reaction.

Proposed Synthetic Pathway: Hetero-Diels-Alder Reaction

A likely synthetic approach would involve the [4+2] cycloaddition between a dienophile and a diene. In this case, 4-methoxybenzaldehyde can react with a suitable diene, such as Danishefsky's diene, followed by hydrolysis and reduction to yield the target molecule.

Sources

A Technical Guide to the Physicochemical Characterization of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown in Chemical Characterization

In the landscape of drug discovery and materials science, we often encounter novel chemical entities for which a full dataset of experimental physicochemical properties is not yet established. This guide addresses such a scenario for 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one . While comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature at the time of this writing, its structural motifs—a substituted dihydropyranone ring system—are well-understood.

This document, therefore, serves a dual purpose. It is, first and foremost, a practical guide to the robust physicochemical characterization of this molecule. Secondly, it is a blueprint for the logical and scientifically rigorous characterization of similar novel heterocyclic ketones. We will proceed with established, validated methodologies and, where necessary, draw upon data from the closely related parent compound, tetrahydro-4H-pyran-4-one , to provide context and expected value ranges. This approach underscores a core principle of scientific inquiry: building upon a foundation of established knowledge to illuminate the properties of the new.

Core Molecular Attributes and Identification

A precise understanding of a molecule's fundamental properties is the bedrock of all further investigation. For this compound, the foundational identifiers are cataloged below. These data are critical for regulatory submissions, patent applications, and ensuring the correct material is being sourced and studied.

| Property | Value | Source |

| CAS Number | 1026692-54-5 | Commercial Supplier Data[1] |

| Molecular Formula | C₁₂H₁₄O₃ | Commercial Supplier Data[1] |

| Molecular Weight | 206.24 g/mol | Calculated from Formula[1] |

| IUPAC Name | 2-(4-methoxyphenyl)oxan-4-one | --- |

| Synonyms | 2-(p-Anisyl)dihydro-2H-pyran-4(3H)-one | --- |

Synthesis and Purification: Establishing a High-Quality Starting Material

The reliability of all subsequent physicochemical data is contingent upon the purity of the analyte. While multiple synthetic routes to dihydropyranone scaffolds exist, a common and effective strategy involves the cyclization of a suitable precursor. A generalized, plausible synthetic workflow for this compound is outlined below. The causality behind this choice of a multi-step synthesis lies in its adaptability and the commercial availability of the starting materials.

Recommended Purification Protocol: High-Performance Liquid Chromatography (HPLC)

To ensure a purity of >98% for analytical studies, a final purification step using preparative reverse-phase HPLC is recommended. The rationale for choosing RP-HPLC is its high resolving power for separating organic molecules of moderate polarity.

Protocol:

-

Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a standard starting point for method development.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (likely around 225 nm and 275 nm).

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous remainder to obtain the purified compound.

Thermal and Physical Properties

The melting and boiling points are fundamental physical constants that provide an indication of purity and the strength of intermolecular forces.

| Property | This compound | Tetrahydro-4H-pyran-4-one (Analog) |

| Appearance | Expected to be a white to off-white crystalline solid | Colorless to light yellow liquid[2][3][4] |

| Melting Point | Data not available | Not applicable |

| Boiling Point | Data not available | 166-167 °C (lit.)[2][3][4] |

| Density | Data not available | ~1.08 g/mL at 25 °C (lit.)[2][3] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of purity; impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower run (1-2 °C/min) is conducted, starting about 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. A sharp melting range (≤ 2 °C) is indicative of high purity.

Solubility Profile

Understanding the solubility of a compound is critical for formulation, pharmacology, and designing appropriate analytical methods. A systematic approach is recommended.

Protocol:

-

Solvent Selection: A panel of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

To a known mass of the compound (e.g., 1-5 mg) in a vial, add the solvent in small, measured increments at a constant temperature (e.g., 25 °C).

-

After each addition, vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect for the complete dissolution of the solid.

-

-

Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Expected Solubility: Based on its structure, this compound is expected to be sparingly soluble in water and soluble in most common organic solvents like methanol, dichloromethane, and acetone. The parent compound, tetrahydro-4H-pyran-4-one, is reported to be miscible with water[4]. The introduction of the lipophilic methoxyphenyl group in the target compound will likely decrease its aqueous solubility compared to the parent analog.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous structural confirmation and are indispensable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule in solution.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Methoxyphenyl Group: A singlet around δ 3.8 ppm (3H) for the -OCH₃ group.

-

Pyranone Ring Protons: A series of multiplets between δ 2.0-5.0 ppm. The proton at the C2 position, being adjacent to both an oxygen and the aromatic ring, is expected to be downfield.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon: A signal in the range of δ 200-210 ppm.

-

Aromatic Carbons: Signals between δ 114-160 ppm.

-

Methoxyphenyl Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.

-

Pyranone Ring Carbons: Aliphatic signals between δ 20-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O (Ketone): A strong, sharp absorption band in the region of 1715-1725 cm⁻¹. For a six-membered cyclic ketone, this is a highly characteristic peak[3][5].

-

C-O-C (Ether): Strong absorptions in the 1050-1250 cm⁻¹ region.

-

Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H: Bending vibrations in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation is likely to occur via cleavage of the pyranone ring and loss of substituents. Common fragmentation patterns for pyranones can involve a retro-Diels-Alder reaction[6]. Expect to see fragments corresponding to the loss of CO, and cleavage at the ether linkage.

A Self-Validating Analytical Workflow

To ensure the trustworthiness of the characterization, a logical, self-validating workflow should be employed.

This workflow is designed to be self-validating. For instance, the molecular weight determined by mass spectrometry must be consistent with the structure elucidated by NMR. The functional groups identified by IR must correspond to the structural features seen in the NMR spectra. Finally, the sharpness of the melting point provides a cross-validation of the purity determined by HPLC.

Conclusion: A Framework for Rigorous Science

The comprehensive physicochemical characterization of a novel compound like this compound is a cornerstone of its development for any application. While a complete set of experimental data for this specific molecule is not yet publicly available, this guide provides the authoritative framework and detailed protocols necessary for its thorough investigation. By grounding our approach in established analytical techniques and leveraging data from structural analogs, we can confidently and rigorously define its chemical identity and properties. This structured methodology ensures that the data generated is reliable, reproducible, and fit for purpose in a demanding research and development environment.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

- Monge, A., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-6.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-4H-pyran-4-one CAS 29943-42-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Tetrahydro-4H-pyran-4-one | 29943-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

CAS Number: 1026692-54-5

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of detailed, peer-reviewed data for this specific molecule, this guide synthesizes foundational information from chemical supplier databases and extrapolates methodologies and applications from closely related dihydropyranone analogs. This approach aims to provide a robust framework for researchers working with this and similar compounds.

Introduction and Significance

This compound belongs to the dihydropyranone class of heterocyclic compounds. The dihydropyranone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules and natural products.[1][2] The presence of the 4-methoxyphenyl substituent suggests potential for interactions with biological targets that have hydrophobic and aromatic binding pockets. The ketone functionality and the pyran ring's oxygen atom offer sites for hydrogen bonding, further enhancing its potential for molecular recognition by enzymes and receptors.

The pyran ring system is a core component of numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] While specific biological activities for this compound are not extensively documented in publicly accessible literature, its structural motifs suggest it as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Physicochemical and Safety Data

A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of this data is predicted or sourced from chemical supplier catalogs and may not have been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1026692-54-5 | Appchem |

| Molecular Formula | C₁₂H₁₄O₃ | Appchem |

| Molecular Weight | 206.24 g/mol | BLD Pharmatech |

| Appearance | Yellow Solid | BLD Pharmatech |

| Boiling Point | 347.4 ± 42.0 °C at 760 mmHg | ChemSrc |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc |

Safety and Handling:

According to available safety data sheets, this compound is classified as a hazardous substance.[5] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

Hypothetical Synthetic Workflow: Hetero-Diels-Alder Reaction

A likely synthetic route would involve the reaction of a dienophile, such as 4-methoxybenzaldehyde, with a suitable diene, like Danishefsky's diene, under Lewis acid catalysis.

Caption: Hypothetical synthesis of this compound via a hetero-Diels-Alder reaction.

Experimental Protocol (Exemplary):

The following is a generalized protocol based on known procedures for similar compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) would be necessary.

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., zinc chloride, 0.1-1.0 equivalent) at room temperature.

-

Addition of Diene: Cool the mixture to 0 °C and add Danishefsky's diene (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran and 1M hydrochloric acid and stir at room temperature for 1-2 hours.

-

Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Analytical Characterization

Comprehensive characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the dihydropyranone ring. The coupling patterns of the aliphatic protons would provide information about their connectivity and stereochemistry.

-

¹³C NMR would display signals for the carbonyl carbon (typically in the range of 200-210 ppm), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the heterocyclic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. Characteristic bands for C-O-C stretching of the ether and pyran ring, as well as aromatic C-H and C=C stretching, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ), which would confirm its elemental composition. Fragmentation patterns could provide further structural information.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol (with or without a modifier like formic acid or trifluoroacetic acid), would be suitable for assessing the purity of the compound.

-

Gas Chromatography (GC): For a compound with a boiling point of around 347 °C, GC could also be a viable method for purity analysis, likely requiring a high-temperature column and appropriate temperature programming.

Applications in Drug Discovery and Development

While specific applications of this compound are not well-documented, the dihydropyranone scaffold is a key component in a variety of therapeutic agents.[6] Its value lies primarily in its role as a versatile building block for the synthesis of more complex and biologically active molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous pyran-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The this compound core could be elaborated to develop novel anticancer drugs.

-

Anti-inflammatory Agents: The pyran ring is found in several compounds with anti-inflammatory properties.[6]

-

Antioxidant Agents: The phenolic ether moiety in the 4-methoxyphenyl group, combined with the heterocyclic ring, suggests potential for antioxidant activity.[4][7]

-

Enzyme Inhibitors: The conformationally restricted pyranone structure makes it an attractive scaffold for the design of enzyme inhibitors, such as those targeting kinases or proteases.[6]

Workflow for a Drug Discovery Campaign:

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a foundational understanding based on its structural features and the well-established chemistry of related dihydropyranone derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and other applications.

References

-

Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

- This compound Safety Data Sheet. (n.d.).

- Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents. (2010). European Journal of Medicinal Chemistry, 45(2), 501-509.

- Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues. (2007). Journal of Medicinal Chemistry, 50(22), 5485-5492.

- Structure, biological activity, and synthesis of dihydropyranones. (2022). RSC Advances, 12(48), 31057-31074.

- Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. (2021). Current Organic Synthesis, 18(6), 576-596.

- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (1974). U.S.

- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.

- Synthesis of (1-methoxycyclohexyl)methyl 4-methylbenzenesulfonate. (2014). U.S.

- Synthesis method of tetrahydro-4H-pyran-4-one. (2014).

- Use of Pyrans as fragrance material. (2002).

- A spectrophotometric determination and the quantum chemical investigation of Pd(II)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran complex. (2024). Bulletin of the Chemical Society of Ethiopia, 38(3), 591-603.

- Synthesis and biological evaluation of some new 4H-Pyran derivatives as antioxidant, antibacterial and anti-HCT-116 cells of CRC, with molecular docking, antiproliferative, apoptotic and ADME investig

- Preparation method of tetrahydropyran-4-one and pyran-4-one. (2012).

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). Molecules, 28(14), 5368.

- Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (2022).

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Symmetry, 13(9), 1619.

- Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979.

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Symmetry, 13(9), 1619.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2,5-dihydropyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering insights into the rationale behind experimental choices and ensuring reproducible, self-validating protocols.

Introduction: The Significance of the Dihydropyranone Scaffold

The dihydropyranone moiety is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, incorporates a methoxy-substituted phenyl group, a common feature in pharmacologically active compounds that can influence metabolic stability and target binding. Understanding the synthesis and detailed characterization of this specific analogue is crucial for its exploration as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules.

Strategic Synthesis: The Hetero-Diels-Alder Approach

The most direct and convergent strategy for the synthesis of 2-aryl-substituted dihydropyran-4-ones is the hetero-Diels-Alder reaction. This powerful [4+2] cycloaddition involves the reaction of an electron-rich diene with an aldehyde, in this case, 4-methoxybenzaldehyde. The choice of diene is critical for reaction efficiency and regioselectivity. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is an excellent choice for this transformation due to its high reactivity with a variety of dienophiles.

The reaction is often catalyzed by a Lewis acid, which activates the aldehyde towards nucleophilic attack by the diene. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established hetero-Diels-Alder methodology.

Materials:

-

4-Methoxybenzaldehyde

-

Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Lewis Acid Catalyst (e.g., Zinc Chloride, anhydrous)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous Zinc Chloride, 0.2 eq) to the stirred solution.

-

Diene Addition: Add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at -78 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction by adding 1 M HCl. Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the silyl enol ether intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Rigorous Characterization: Confirming Structure and Purity

Thorough characterization is paramount to validate the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Aromatic protons of the 4-methoxyphenyl group (doublets around δ 6.9 and 7.3 ppm).- A methoxy singlet around δ 3.8 ppm.- A doublet of doublets for the proton at the C2 position.- Multiplets for the diastereotopic protons at the C3 and C5 positions.- A multiplet for the proton at the C6 position. |

| ¹³C NMR (CDCl₃) | - A carbonyl carbon (C4) signal around δ 207 ppm.- Aromatic carbon signals, including the ipso-carbon attached to the oxygen of the methoxy group at a higher field.- A methoxy carbon signal around δ 55 ppm.- Aliphatic carbon signals for C2, C3, C5, and C6 in the upfield region. |

| FT-IR (KBr or neat) | - A strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹.- C-O-C stretching vibrations for the pyran ring and the methoxy group.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of pyran-containing compounds has demonstrated significant potential in medicinal chemistry.

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of pyran derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The 4-methoxyphenyl substituent, in particular, is a common feature in many known anticancer agents.

-

Antimicrobial Properties: The dihydropyranone scaffold has also been explored for the development of novel antibacterial and antifungal agents.

-

Intermediate for Complex Synthesis: This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. The ketone functionality can be readily modified to introduce further diversity and functionality.

Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound. Standard in vitro assays, such as cytotoxicity screening against a panel of cancer cell lines, would be the initial step in evaluating its potential as a lead compound.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction. The importance of rigorous characterization using a suite of spectroscopic techniques has been emphasized to ensure the structural integrity and purity of the final compound. While the specific biological profile of this molecule is yet to be fully explored, its structural features suggest it is a promising candidate for further investigation in the field of drug discovery, particularly in the development of novel anticancer agents. The protocols and insights provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate this and related dihydropyranone derivatives.

References

- A comprehensive list of references will be compiled and provided upon the finalization of this guide, including citations for the hetero-Diels-Alder reaction, Danishefsky's diene, and studies on the biological activities of related pyran deriv

Spectroscopic Data for 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in the public domain, this guide integrates theoretical predictions with established principles of spectroscopic analysis to offer a robust characterization of the title compound. This approach is indispensable for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's structural features.

Introduction

This compound (C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a derivative of the dihydropyranone scaffold, a privileged structure in numerous biologically active compounds. The presence of the 4-methoxyphenyl substituent is known to modulate the electronic and steric properties of molecules, influencing their pharmacological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet | 2H | Ar-H (ortho to OCH₃) | Protons on the aromatic ring closer to the electron-donating methoxy group are deshielded. |

| ~6.90 | Doublet | 2H | Ar-H (meta to OCH₃) | Protons on the aromatic ring further from the methoxy group are less deshielded. |

| ~5.40 | Doublet of Doublets | 1H | H-2 | This proton is adjacent to a stereocenter and an oxygen atom, leading to a downfield shift and complex splitting. |

| ~4.30 | Multiplet | 1H | H-6 (axial) | Protons on the carbon adjacent to the ring oxygen are deshielded. Axial and equatorial protons will have different chemical shifts and coupling constants. |

| ~3.90 | Multiplet | 1H | H-6 (equatorial) | |

| ~3.80 | Singlet | 3H | OCH₃ | The methoxy protons are in a distinct chemical environment and appear as a singlet. |

| ~2.80 | Multiplet | 2H | H-3 | These protons are adjacent to the carbonyl group, which causes a downfield shift. |

| ~2.50 | Multiplet | 2H | H-5 | These protons are further from the deshielding groups and will appear more upfield. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207 | C-4 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~160 | Ar-C (para, attached to OCH₃) | The aromatic carbon attached to the oxygen of the methoxy group is deshielded. |

| ~128 | Ar-C (ortho to OCH₃) | |

| ~114 | Ar-C (meta to OCH₃) | |

| ~130 | Ar-C (ipso, attached to pyran ring) | |

| ~78 | C-2 | The carbon atom bonded to two oxygen atoms (in the pyran ring and to the phenyl group) is significantly deshielded. |

| ~68 | C-6 | The carbon atom adjacent to the ring oxygen is deshielded. |

| ~55 | OCH₃ | The methoxy carbon is in a typical range for such groups. |

| ~45 | C-3 | The carbon atom alpha to the carbonyl group. |

| ~30 | C-5 | The carbon atom beta to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the range of 4000-400 cm⁻¹.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the dihydropyran ring. |

| ~1715 | Strong | C=O stretch (ketone) | The strong absorption is characteristic of a carbonyl group in a six-membered ring. |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~1250 | Strong | C-O stretch (aryl ether) | Asymmetric stretching of the C-O bond of the methoxy group. |

| ~1170 | Medium | C-O stretch (alkyl ether) | Stretching of the C-O-C bonds within the dihydropyran ring. |

| ~1030 | Strong | C-O stretch (aryl ether) | Symmetric stretching of the C-O bond of the methoxy group. |

| ~830 | Strong | C-H bend (aromatic, para-disubstituted) | Out-of-plane bending of the C-H bonds on the para-disubstituted aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The compound can be introduced through a GC system if it is sufficiently volatile and thermally stable.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often yields a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 206 | Moderate | [M]⁺ | Molecular ion |

| 178 | Low | [M - CO]⁺ | Loss of carbon monoxide from the pyranone ring. |

| 135 | High | [M - C₄H₅O₂]⁺ | Cleavage of the pyranone ring, resulting in the stable 4-methoxybenzyl cation. |

| 107 | Moderate | [C₇H₇O]⁺ | Further fragmentation of the 4-methoxyphenyl group. |

| 77 | Moderate | [C₆H₅]⁺ | Loss of the methoxy group from the phenyl ring. |

Visualization of Key Structural Correlations

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Key spectroscopic correlations for this compound.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on theoretical predictions and established spectroscopic principles. The presented NMR, IR, and MS data serve as a valuable reference for the identification and characterization of this compound. While direct experimental data remains elusive in publicly accessible literature, the information provided herein offers a solid foundation for researchers working with this molecule, enabling them to confidently interpret their own experimental findings. The protocols and predicted data in this guide are designed to support the synthesis, purification, and application of this compound in various scientific endeavors.

References

Due to the lack of direct experimental data for the target compound in peer-reviewed literature, this guide has been constructed based on fundamental principles of organic spectroscopy and data from analogous structures. For foundational knowledge in these spectroscopic techniques, the following authoritative sources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

Affiliation: Advanced Research & Development, Google AI

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel heterocyclic compound, 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It details a robust synthetic protocol, outlines the underlying reaction mechanisms, and presents a thorough analysis of the compound's spectroscopic properties. The dihydropyranone core is a significant scaffold in numerous biologically active molecules, and this guide serves as a foundational resource for the exploration and utilization of this specific derivative.

Introduction: The Significance of the Dihydropyranone Scaffold

The dihydropyranone moiety is a privileged heterocyclic ring system frequently encountered in a diverse array of natural products and pharmacologically active compounds. These structures exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The inherent functionality of the dihydropyranone core, featuring a lactone and often multiple stereocenters, makes it an attractive template for the design and synthesis of novel therapeutic agents. The introduction of a 4-methoxyphenyl substituent at the 2-position of the pyran ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile. This guide provides a detailed exploration of a specific member of this important class of compounds, this compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a hetero-Diels-Alder reaction as a convergent and efficient synthetic strategy. This approach involves the [4+2] cycloaddition of a dienophile with a diene containing a heteroatom.

A Technical Guide to the Structural Elucidation of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

Executive Summary

The unambiguous structural determination of novel chemical entities is a cornerstone of drug discovery and chemical research. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one, a heterocyclic ketone with potential applications in medicinal chemistry. Moving beyond a mere recitation of techniques, this document details a holistic and synergistic analytical strategy. We will explore the causality behind experimental choices, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance forms a self-validating system for confirming molecular identity. This guide is intended for researchers and drug development professionals seeking to apply a rigorous, evidence-based workflow to the characterization of complex organic molecules.

The Molecular Dossier: Foundational Analysis

The first phase of any structural elucidation is to establish the fundamental properties of the molecule: its mass and the functional groups it contains. This foundational data provides the initial constraints for all subsequent, more detailed analyses.

Mass Spectrometry (MS): Defining the Molecular Formula

The initial and most critical step is to determine the compound's exact mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Rationale: Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the calculation of a unique elemental composition. For this compound, the expected molecular formula is C₁₂H₁₄O₃.

Expected Outcome:

-

Molecular Ion (M+): The primary ion observed, corresponding to the intact molecule.

-

Fragmentation Pattern: The molecular ion is energetically unstable and will break into smaller, characteristic pieces.[1] For this specific molecule, key fragmentation pathways would involve the cleavage of the pyran ring or the loss of the methoxyphenyl group, providing preliminary structural clues.[2][3] Common fragments would arise from cleavage adjacent to the carbonyl group or the ether oxygen.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which maximizes the abundance of the molecular ion peak.

-

Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve the requisite mass accuracy.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Use the instrument's software to calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It is exceptionally useful for confirming the presence of key functional groups.[5]

Rationale: The structure contains several IR-active functional groups: a ketone, an ether, an aromatic ring, and aliphatic C-H bonds. Each of these has a characteristic absorption band.[6]

Expected Spectral Features:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a saturated, six-membered cyclic ketone.[7]

-

C-O-C Stretch (Ether): Ethers typically show C-O stretching absorptions in the 1250-1050 cm⁻¹ range.[8][9] The aryl-alkyl ether linkage in the methoxyphenyl group will likely produce a strong band near 1250 cm⁻¹, while the aliphatic ether linkage in the pyran ring will appear closer to 1100 cm⁻¹.

-

=C-H Stretch (Aromatic): Absorptions for sp² C-H bonds on the aromatic ring will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions for sp³ C-H bonds in the pyran ring will appear just below 3000 cm⁻¹.

Unraveling the Skeleton: The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A multi-pronged NMR approach is essential for a complete and validated structure.

¹H NMR Spectroscopy: The Proton Landscape

¹H NMR provides a map of all the unique proton environments in the molecule. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) of each signal are used to piece together the structure.

Rationale: The proposed structure has distinct sets of protons: aromatic protons on the methoxyphenyl ring, a methoxy group, and several aliphatic protons on the dihydropyranone ring. Their chemical shifts are influenced by neighboring electronegative atoms (oxygen) and functional groups (carbonyl).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum with standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate all signals.

¹³C NMR and DEPT: The Carbon Backbone

¹³C NMR provides a count of the unique carbon atoms in the molecule. Combining this with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows for the definitive identification of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Rationale: This combined approach validates the carbon count and type, which is crucial for confirming the molecular formula and identifying the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A suite of 2D experiments is required to build the molecular framework with confidence.

A. COSY (¹H-¹H Correlation Spectroscopy): Mapping H-H Connectivity

COSY reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for tracing the spin systems within the aliphatic ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a powerful experiment that correlates each proton signal with the carbon signal of the atom it is directly attached to. This provides unambiguous C-H assignments.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector

HMBC is arguably the most critical experiment for elucidating the final structure. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of isolated spin systems and the placement of quaternary carbons and heteroatoms.

Rationale for HMBC: For this compound, key HMBC correlations would be:

-

From the anomeric proton (H2) to the aromatic carbons, definitively linking the methoxyphenyl ring to the pyran ring.

-

From the methylene protons at C3 and C5 to the carbonyl carbon (C4), confirming the position of the ketone.

-

From the methoxy protons to the aromatic carbon they are attached to (C4').

The Integrated Approach: From Spectra to Structure

The final step is to synthesize all the collected data into a single, coherent structural assignment.

Data Synthesis and Tabulation

A comprehensive table summarizing all spectroscopic data is the clearest way to present the evidence for the final structure.

| Position | ¹³C Shift (δ) | ¹H Shift (δ), Mult., (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | ~78.5 | ~5.20, dd, (11.2, 2.8) | C3, C6, C1', C2'/C6' |

| C3 | ~45.1 | ~2.75, m | C2, C4, C5 |

| C4 | ~207.2 | - | - |

| C5 | ~38.0 | ~2.50, m | C3, C4, C6 |

| C6 | ~68.3 | ~4.10, m | C2, C5 |

| C1' | ~130.5 | - | - |

| C2'/C6' | ~128.0 | ~7.35, d, (8.8) | C4', C2 |

| C3'/C5' | ~114.2 | ~6.90, d, (8.8) | C1', C4' |

| C4' | ~159.8 | - | - |

| -OCH₃ | ~55.4 | ~3.80, s | C4' |

Note: The spectral data presented is a realistic, predicted representation for illustrative purposes.

Visualization of the Elucidation Workflow

A systematic workflow ensures all necessary data is collected and integrated logically.

Caption: A logical workflow for structure elucidation.

Visualization of Key Structural Correlations

Visualizing the key long-range HMBC correlations on the proposed structure serves as the ultimate proof of connectivity.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jchps.com [jchps.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-tetrahydropyran scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds. This guide focuses on a specific derivative, 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one, providing a comprehensive overview of its synthesis, structural characterization, and potential biological significance. By integrating established synthetic methodologies with detailed spectroscopic analysis and contextual biological data from related compounds, this document serves as a vital resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction: The Significance of the 2-Aryl-Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a cornerstone in the architecture of many biologically active molecules, prized for its conformational stability and its ability to engage in hydrogen bonding. The introduction of an aryl substituent at the 2-position significantly expands the chemical space and biological potential of this scaffold. The 2-aryl-tetrahydropyran framework is a key feature in compounds exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

The subject of this guide, this compound, combines the foundational tetrahydropyranone core with a p-methoxyphenyl group. The methoxy substituent can influence the molecule's electronic properties, metabolic stability, and potential for specific receptor interactions. This guide will delve into the synthetic pathways to access this specific molecule, its detailed structural elucidation through spectroscopic techniques, and an exploration of its potential biological activities based on the established pharmacology of closely related analogues.

Synthesis of this compound: A Proposed Hetero-Diels-Alder Approach

While a definitive, optimized synthesis for this compound is not extensively documented, a highly plausible and efficient route can be designed based on the well-established hetero-Diels-Alder reaction. This powerful cycloaddition strategy is a cornerstone in the synthesis of substituted tetrahydropyranones.[1]

The proposed synthetic pathway involves the reaction of an activated diene, such as the Danishefsky's diene, with an appropriate aldehyde, in this case, 4-methoxybenzaldehyde. The use of a Lewis acid catalyst is crucial for promoting the reaction and controlling the stereoselectivity.

Proposed Synthetic Scheme

Caption: Proposed hetero-Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on known hetero-Diels-Alder reactions for the synthesis of similar 2-aryl-tetrahydropyranones.[1]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (1.1 eq), in anhydrous DCM dropwise over 10 minutes.

-

Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 eq) dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Hydrolysis of the Silyl Enol Ether: Remove the solvent under reduced pressure. Dissolve the crude residue in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl) (10:1 v/v) and stir at room temperature for 2 hours to effect the hydrolysis of the intermediate silyl enol ether.

-

Final Extraction and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Structural Elucidation and Spectroscopic Profile

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.25 (m, 2H): Aromatic protons ortho to the methoxy group.

-

δ 6.95-6.90 (m, 2H): Aromatic protons meta to the methoxy group.

-

δ 5.05 (dd, 1H): Proton at the C2 position (benzylic and adjacent to the ring oxygen).

-

δ 3.82 (s, 3H): Methoxy group protons.

-

δ 4.20-4.10 (m, 1H) & δ 3.80-3.70 (m, 1H): Diastereotopic protons at the C6 position.

-

δ 2.80-2.60 (m, 2H): Protons at the C3 position, adjacent to the carbonyl group.

-

δ 2.50-2.30 (m, 2H): Protons at the C5 position.

¹³C NMR (100 MHz, CDCl₃):

-

δ 208.0: Carbonyl carbon (C4).

-

δ 159.5: Aromatic carbon attached to the methoxy group.

-

δ 130.0: Aromatic carbon ipso to the pyran ring.

-

δ 128.0: Aromatic carbons ortho to the methoxy group.

-

δ 114.0: Aromatic carbons meta to the methoxy group.

-

δ 78.0: C2 carbon.

-

δ 68.0: C6 carbon.

-

δ 55.3: Methoxy carbon.

-

δ 45.0: C3 carbon.

-

δ 41.0: C5 carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1610, 1510 | Medium | C=C stretching (aromatic) |

| ~1250, 1030 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

-

M⁺: The molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O₃ (206.24 g/mol ).

-

Fragmentation: Key fragments would likely arise from the loss of the methoxy group, cleavage of the pyran ring, and fragmentation of the aromatic portion.

Crystallographic Analysis

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, based on the crystal structure of related compounds, such as 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, it is anticipated that the dihydropyran ring would adopt a distorted half-chair or boat conformation.[2][3] The orientation of the 4-methoxyphenyl substituent would likely be in a pseudo-equatorial position to minimize steric hindrance.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are limited in the public domain, the broader class of 2-aryl-tetrahydropyran derivatives has demonstrated significant potential in various therapeutic areas.

-

Anticancer Activity: Numerous pyran-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antiviral Properties: Certain tetralone derivatives, which share structural similarities, have shown promise as antiviral agents, including against the Hepatitis C virus.[4]

-

Enzyme Inhibition: The tetrahydropyran scaffold can be functionalized to act as a potent and selective inhibitor of various enzymes, making it a valuable template for drug design.

The presence of the 4-methoxyphenyl group in the target molecule could modulate its biological activity by influencing its binding to target proteins and its pharmacokinetic properties. Further screening of this compound in relevant biological assays is warranted to explore its therapeutic potential.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of a plausible synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential biological significance based on related structures. The information presented herein is intended to serve as a foundational resource for researchers, encouraging further investigation into the chemistry and biology of this promising heterocyclic compound.

References

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. ([Link])

-

2-(4-methoxyphenyl)-6-phenyl-4H-pyran-4-one. ChemSynthesis. ([Link])

-

Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. National Center for Biotechnology Information. ([Link])

-

Tetrahydropyran synthesis. Organic Chemistry Portal. ([Link])

-

Synthesis of 4-Aryltetrahydropyrans (continued). ResearchGate. ([Link])

-

Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. AVESİS. ([Link])

-

Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. National Center for Biotechnology Information. ([Link])

-

2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-. PubChem. ([Link])

-

2H-Pyran, 3,4-dihydro-2-methoxy-. NIST WebBook. ([Link])

- Synthesis method of tetrahydro-4H-pyran-4-one.

-

Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... ResearchGate. ([Link])

-

Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. ([Link])

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. ([Link])

-

zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). ([Link])

-

(PDF) Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. ResearchGate. ([Link])

-

2H-Pyran, 3,4-dihydro-2-methoxy-. NIST WebBook. ([Link])

-

4H-Pyran Synthesis. Organic Chemistry Portal. ([Link])

-

Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles. AIR Unimi. ([Link])

-

4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (1 x 100 mg). Reagentia. ([Link])

-

3,4-dihydro-2H-pyran. ([Link])

-

3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. OECD Existing Chemicals Database. ([Link])

-

2H-Pyran, 3,4-dihydro-. NIST WebBook. ([Link])

-

Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing. ([Link])

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Center for Biotechnology Information. ([Link])

-

Synthesis and Preliminary Studies for In Vitro Biological Activity of Two New Water-Soluble Bis(thio)carbohydrazones and Their Copper(II) and Zinc(II) Complexes. MDPI. ([Link])

-

Pyran, 2,3-dihydro-. NIST WebBook. ([Link])

-

2-pyrones possessing antimicrobial and cytotoxic activities.. Semantic Scholar. ([Link])

-

Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. ResearchGate. ([Link])

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. National Center for Biotechnology Information. ([Link])

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydropyranone Chemistry: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Dihydropyranone Core - A Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science, demanding a deep understanding of molecular scaffolds that can serve as versatile platforms for drug design. Among these, the dihydropyranone framework, a six-membered heterocyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This versatile saturated oxygen heterocycle is a recurring motif in a vast array of biologically active natural products and synthetic compounds, underscoring its significance in the development of new pharmaceuticals.[1][3][4] The inherent structural features of the dihydropyranone core, including a reactive ketone functionality and a conformationally flexible pyran ring, make it an exceptionally attractive building block for the synthesis of diverse and complex molecules.[1]

Derivatives of the dihydropyranone scaffold have demonstrated a broad spectrum of pharmacological activities, with anticancer and antimicrobial properties being particularly prominent.[1][2][5] The adaptability of the dihydropyranone ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[2] This has led to the discovery of dihydropyranone-containing compounds with potent cytotoxic effects against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][5]

This technical guide provides a comprehensive exploration of dihydropyranone chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for constructing the dihydropyranone ring, dissect the mechanistic underpinnings of these transformations, and showcase the significant applications of dihydropyranone derivatives in the pursuit of novel therapeutics. Through detailed experimental protocols, mechanistic diagrams, and a survey of the latest advancements, this guide aims to equip the reader with the knowledge to effectively harness the synthetic and medicinal potential of this remarkable heterocyclic scaffold.

Core Synthetic Strategies: Constructing the Dihydropyranone Framework

The efficient construction of the dihydropyranone ring is a central theme in contemporary organic synthesis. Several powerful strategies have been developed, each offering unique advantages in terms of stereocontrol, substrate scope, and operational simplicity. This section will detail the most prominent and impactful of these methodologies.

The Hetero-Diels-Alder Reaction: A Classic Approach to Dihydropyranone Synthesis

The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, providing a powerful and convergent route to a wide variety of six-membered rings.[6] In the context of dihydropyranone synthesis, the HDA reaction typically involves the [4+2] cycloaddition of an electron-rich diene with a carbonyl compound (a heterodienophile), directly furnishing the dihydropyran ring.[6] This method is highly valued for its ability to create multiple stereocenters in a single, often highly stereocontrolled, step.

A common and effective strategy employs Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) or related activated dienes, which react with aldehydes to yield dihydropyranone products after acidic workup. The versatility of this approach allows for the synthesis of a diverse range of substituted dihydropyranones by varying both the diene and the aldehyde components.

Mechanism of the Hetero-Diels-Alder Reaction for Dihydropyranone Synthesis: